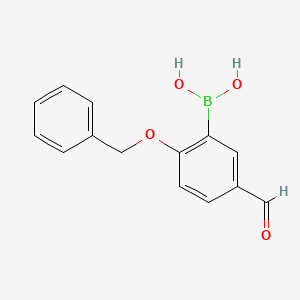

2-Benzyloxy-5-formylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

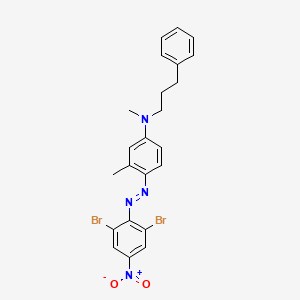

2-Benzyloxy-5-formylphenylboronic acid is a chemical compound with the molecular formula C14H13BO4 . It is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .

Synthesis Analysis

Boronic acids, including 2-Benzyloxy-5-formylphenylboronic acid, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives has been reported in various studies . For example, one study discussed the synthesis of boronic acid derivatives as Influenza A virus (IAV) replication inhibitors .

Molecular Structure Analysis

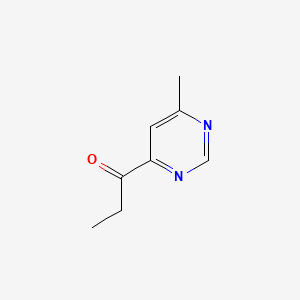

The molecular structure of 2-Benzyloxy-5-formylphenylboronic acid consists of a benzene ring attached to an oxygen atom (benzyloxy), a formyl group, and a boronic acid group . The empirical formula is C14H13BO4 and the molecular weight is 256.06 .

Chemical Reactions Analysis

Boronic acids, including 2-Benzyloxy-5-formylphenylboronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The success of this reaction is due to the mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and environmentally benign organoboron reagent .

科学的研究の応用

Synthesis of Complex Molecules

2-Formylphenylboronic acids, including derivatives like 2-benzyloxy-5-formylphenylboronic acid, are pivotal in the synthesis of benzoxaboroles and other complex organic compounds. Their reactions with secondary amines and activated olefins lead to the formation of 3-amino-substituted benzoxaboroles or functionalized benzoboroxoles, showcasing diverse reactivity based on the structure of the amines or the activated olefins involved. This reactivity is leveraged to synthesize novel organic compounds with potential for further chemical modifications and applications in various fields of research, including materials science and drug development (Adamczyk-Woźniak et al., 2010), (Kumar et al., 2010).

Antimicrobial and Anticancer Agents

The antimicrobial activity of 2-formylphenylboronic acids and their derivatives is significant, particularly against fungi and bacteria. These compounds, through a probable mechanism involving the inhibition of cytoplasmic leucyl-tRNA synthetase of microorganisms, show moderate to high activity against various strains such as Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. Some derivatives exhibit higher activity than known antifungal drugs, highlighting their potential as novel antimicrobial agents (Adamczyk-Woźniak et al., 2020).

Moreover, benzoxaborole derivatives synthesized from 2-formylphenylboronic acids have been evaluated for their anticancer activities. Research indicates these compounds exhibit significant antiproliferative effects against various cancer cell lines, including ovarian cancer cells, by inducing cell cycle arrest and apoptosis. This suggests a promising avenue for the development of novel anticancer agents with a specific mode of action (Psurski et al., 2018).

Bioorthogonal Chemistry

2-Formylphenylboronic acids are utilized in bioorthogonal chemistry for protein modification and conjugation reactions. These reactions are orthogonal to protein functional groups, demonstrating the utility of 2-formylphenylboronic acids in bioconjugation strategies for the development of biochemical research tools and therapeutic agents. The ability to undergo reactions under physiologically compatible conditions without interfering with biological processes makes them valuable in studying biological systems and developing bioconjugated molecules (Dilek et al., 2015).

Safety and Hazards

2-Benzyloxy-5-formylphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to immediately wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

将来の方向性

The future directions of research on 2-Benzyloxy-5-formylphenylboronic acid and other boronic acids are promising. Given their unique properties and potential applications in medicinal chemistry, there is a growing interest in these compounds . Further studies are needed to explore their potential uses and to develop new promising drugs .

特性

IUPAC Name |

(5-formyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCABRWZPCRMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675317 |

Source

|

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-formylphenylboronic acid | |

CAS RN |

1310384-22-5 |

Source

|

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B571690.png)